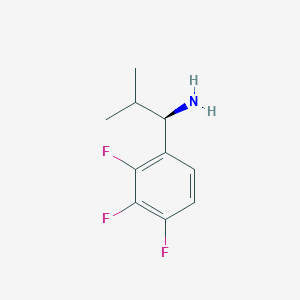
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzene and 2-methylpropan-1-amine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.
Substitution: The compound can participate in substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines or hydrocarbons.
科学研究应用
(1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or metabolism.
相似化合物的比较
Similar Compounds
(1R)-2-Methyl-1-phenylpropan-1-amine: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
(1R)-2-Methyl-1-(4-fluorophenyl)propan-1-amine: Contains a single fluorine atom, leading to variations in reactivity and activity.
Uniqueness
The presence of the trifluorophenyl group in (1R)-2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This can result in different reactivity patterns and biological activities.
属性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
(1R)-2-methyl-1-(2,3,4-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)6-3-4-7(11)9(13)8(6)12/h3-5,10H,14H2,1-2H3/t10-/m1/s1 |
InChI 键 |
VPCYYXYOGNGJKO-SNVBAGLBSA-N |
手性 SMILES |
CC(C)[C@H](C1=C(C(=C(C=C1)F)F)F)N |
规范 SMILES |
CC(C)C(C1=C(C(=C(C=C1)F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
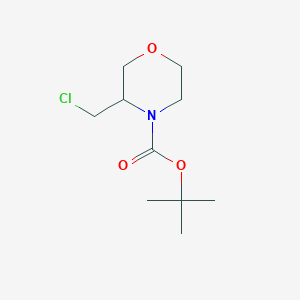

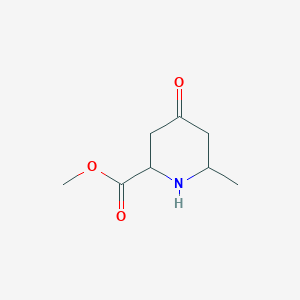

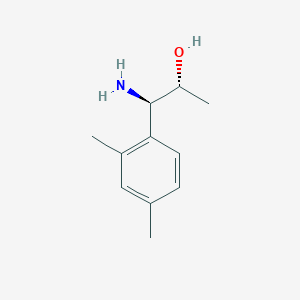
![(3S)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037323.png)
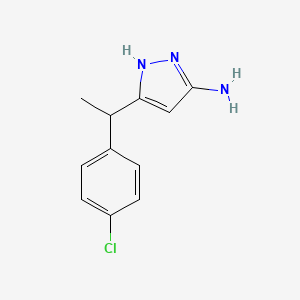

![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
![2-([2,2'-Bipyridin]-6-yl)acetic acid](/img/structure/B13037345.png)


![1-Ethyl-3-(3-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13037372.png)
